Methyl 2-formyl-4-hydroxybenzoate
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Overview
Description
Methyl 2-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, specifically a methyl ester with a formyl group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical pathways, influencing processes such as protein synthesis, enzyme activity, and cellular signaling .
Pharmacokinetics
The compound’s molecular weight (18016 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and susceptibility to metabolic enzymes .
Result of Action
The compound’s potential to undergo various chemical reactions suggests that it could influence cellular processes in a number of ways .
Action Environment
The action, efficacy, and stability of Methyl 2-formyl-4-hydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-carboxy-4-hydroxybenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-hydroxybenzoate.
Substitution: Methyl 2-formyl-4-alkoxybenzoate.
Scientific Research Applications
Methyl 2-formyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formyl-2-hydroxybenzoate: Similar structure but with the formyl and hydroxyl groups at different positions.
Methyl 3-formyl-4-hydroxybenzoate: Another isomer with the formyl group at the 3-position
Uniqueness
Methyl 2-formyl-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 2-formyl-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFRPQSYDJWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701806-37-2 |
Source
|
Record name | methyl 2-formyl-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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